

# A Technical Guide to the Covalent Inhibition Mechanism of Foy 251 (GBPA)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Foy 251*

Cat. No.: *B021791*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**Foy 251**, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the prodrug camostat mesylate.[1][2] It functions as a broad-spectrum serine protease inhibitor, which has garnered significant interest for its therapeutic potential, particularly in inhibiting viral entry.[3] This document provides a detailed overview of its mechanism of action, focusing on the covalent inhibition of key target enzymes like Transmembrane Serine Protease 2 (TMPRSS2). The mechanism is characterized by an initial reversible binding followed by the formation of a stable, long-lived covalent acyl-enzyme complex, effectively inactivating the enzyme.[4][5][6] We will explore the quantitative kinetics, relevant experimental protocols, and the application of this mechanism in antiviral strategies.

## Introduction to Foy 251 (GBPA) and its Metabolism

Camostat mesylate is a clinically approved drug in Japan for conditions such as chronic pancreatitis.[7] Upon oral administration, it is rapidly and extensively metabolized by esterases in the plasma and tissues into its pharmacologically active form, **Foy 251** (GBPA).[2][8][6] **Foy 251** is then further hydrolyzed into an inactive metabolite, 4-guanidinobenzoic acid (GBA).[1][6] Due to this rapid conversion, **Foy 251** is considered the primary driver of the therapeutic effects observed *in vivo*.[6][9]



[Click to download full resolution via product page](#)

Caption: Metabolic conversion of the prodrug camostat mesylate to its active and inactive forms.

## The Covalent Inhibition Mechanism

**Foy 251** inhibits serine proteases through a well-defined covalent mechanism. This process targets the highly conserved catalytic triad (Serine-Histidine-Aspartate) found in the active site of these enzymes.[10][11] The inhibition is a two-stage process that ensures high potency and prolonged duration of action.

3.1 Stage 1: Reversible Michaelis Complex Formation Initially, **Foy 251** reversibly binds to the active site of the target serine protease, such as TMPRSS2.[6] The guanidinium group of the inhibitor docks into the S1 specificity pocket of the enzyme, forming a transient, non-covalent Michaelis complex (E:I).[4][12] This initial binding is governed by the equilibrium constant  $K_i$ .[6]

3.2 Stage 2: Covalent Acylation of the Catalytic Serine Following the initial binding, the catalytic Serine residue (e.g., Ser441 in TMPRSS2) launches a nucleophilic attack on the carbonyl carbon of the inhibitor's ester bond.[6][11] This reaction is catalyzed by the other members of the catalytic triad and results in the formation of a stable acyl-enzyme intermediate (E-Acyl).[4][5] This step involves the hydrolysis of **Foy 251** and creates a long-lived covalent bond between the 4-guanidinobenzoyl moiety and the enzyme, rendering it inactive.[10][13] While highly stable, this covalent complex can undergo very slow, reversible hydrolysis.[6]







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate- Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [A Technical Guide to the Covalent Inhibition Mechanism of Foy 251 (GBPA)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021791#foy-251-covalent-inhibition-mechanism>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)